molecular formula C9H9N3 B11918453 5-Methylquinoxalin-2-amine

5-Methylquinoxalin-2-amine

Cat. No.: B11918453
M. Wt: 159.19 g/mol
InChI Key: AKARWUFKICDPGJ-UHFFFAOYSA-N
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Description

5-Methylquinoxalin-2-amine: is a heterocyclic aromatic amine with the molecular formula C9H9N3 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 2-methylglyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring system. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Methylquinoxalin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of quinoxaline-based ligands and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as cancer cell lines.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antitumor agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5-Methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which lacks the methyl group at the 5-position.

    2-Methylquinoxaline: A derivative with a methyl group at the 2-position instead of the 5-position.

    6-Methylquinoxaline: A derivative with a methyl group at the 6-position.

Uniqueness: 5-Methylquinoxalin-2-amine is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-methylquinoxalin-2-amine

InChI

InChI=1S/C9H9N3/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3,(H2,10,12)

InChI Key

AKARWUFKICDPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=N2)N

Origin of Product

United States

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